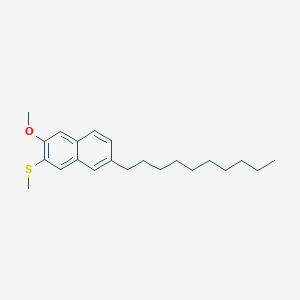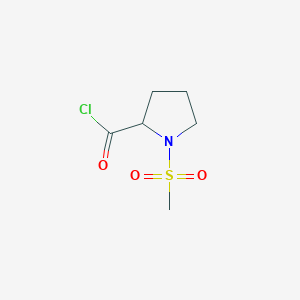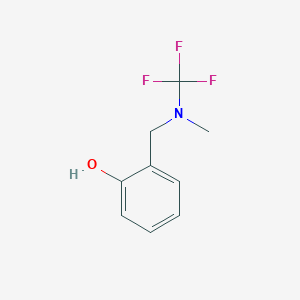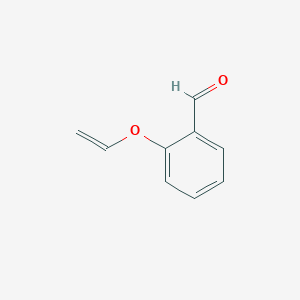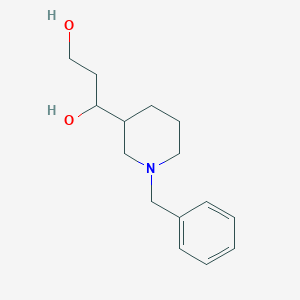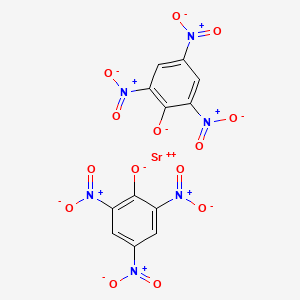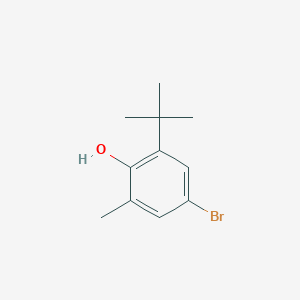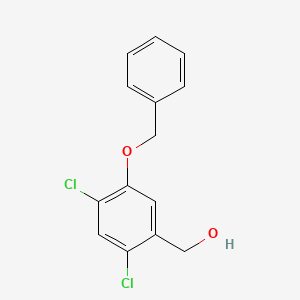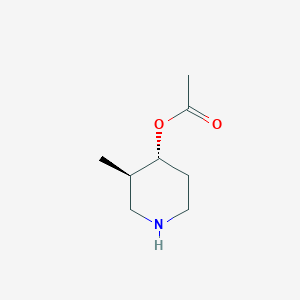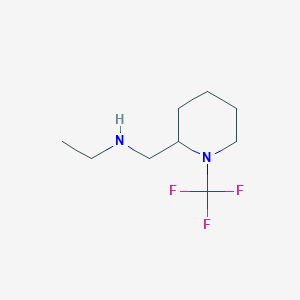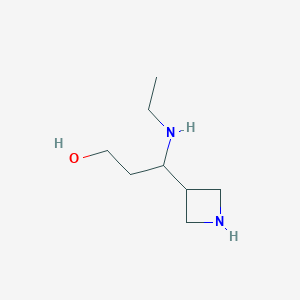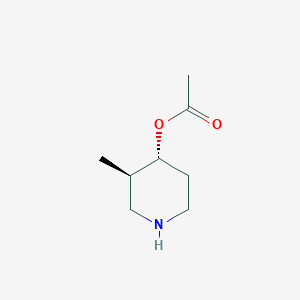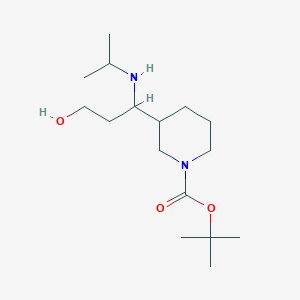![molecular formula C11H10N4O2 B13969572 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable target for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different biological activities.
Substitution: Substitution reactions, particularly at the phenyl ring, can lead to a variety of derivatives with enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which may exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Additionally, it may interact with other molecular targets and pathways, contributing to its broad-spectrum biological activities .
Comparación Con Compuestos Similares
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: These compounds also exhibit potent anticancer activities and share structural similarities with pyrazolopyrimidines.
Uniqueness: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which enhances its biological activity and selectivity . Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further drug development .
Propiedades
Fórmula molecular |
C11H10N4O2 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-phenyl-1,3a,7,7a-tetrahydropyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H10N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5,7,9,15H,(H2,12,13,16,17) |
Clave InChI |
IRUFQRQBXYHIPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC3C2C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


